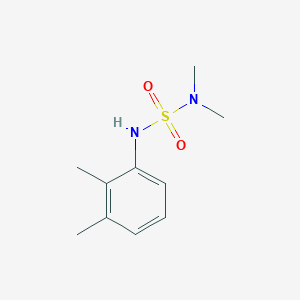![molecular formula C15H20FN5O2S B5526827 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide and its derivatives involves complex chemical processes. Studies have described various synthetic routes to achieve this compound, highlighting the chemical versatility and reactivity of its sulfonamide and pyrimidinyl components. For example, the synthesis of related sulfonamide derivatives involves the condensation of different heterocyclic groups, demonstrating the compound's flexible synthetic adaptability (Lee et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the subject compound, has been extensively analyzed using various techniques. Crystal structure determination and density functional theory (DFT) calculations provide insights into the geometric bond lengths, bond angles, and the overall molecular conformation. These studies reveal how the structural nuances of the compound contribute to its chemical behavior and reactivity (Huang et al., 2020).
Chemical Reactions and Properties
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide participates in various chemical reactions, highlighting its reactivity and potential in synthesizing complex molecules. For instance, its involvement in copper-catalyzed radical-promoted aminocyclization indicates its utility in constructing isoquinoline-1,3-diones, showcasing its significance in organic synthesis (Xia et al., 2016).
Applications De Recherche Scientifique
Herbicidal Activity and Development
A series of derivatives including N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethyIbenzenesulfonamides were synthesized to explore their herbicidal activities. These compounds were evaluated against various plant species like rice, barnyard grass, bulrush, and pickerel weed under paddy conditions. The research indicated that certain substituents, such as the 4,6-dimethoxypyrimidine, enhance selective activity against specific weeds, suggesting a correlation between the herbicidal efficacy and the physicochemical properties of the substituents on the heterocyclic group (Lee et al., 1996).
Antitumor Agents Synthesis
Sulfonamide derivatives have been designed and synthesized as potential antitumor agents with low toxicity. Among these, compounds containing 5-fluorouracil and nitrogen mustard showed promising results. The study aimed to identify potent antitumor agents by exploring different synthetic routes and evaluating their acute toxicity and antitumor activity, highlighting the potential of sulfonamide derivatives in cancer treatment (Huang et al., 2001).
Fluorescent Probes for Chemical Detection
The development of fluorescent probes based on sulfonamide derivatives has been investigated for the selective detection of thiophenols over aliphatic thiols. These probes leverage intramolecular charge transfer mechanisms and have applications in environmental and biological sciences, demonstrating the versatility of sulfonamide compounds in analytical chemistry (Wang et al., 2012).
Corrosion Inhibition
Research on piperidine derivatives, including those with benzenesulfonamide groups, has shown potential in corrosion inhibition on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors, providing insights into their efficacy as corrosion inhibitors and highlighting the application of sulfonamide derivatives in material science (Kaya et al., 2016).
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5O2S/c1-3-17-14-10-11(2)20-15(21-14)18-8-9-19-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTXZHZQBCEYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

